molecular formula C17H17NO B181798 2-Propenamide, 3-phenyl-N-(2-phenylethyl)-, (2E)- CAS No. 103188-43-8

2-Propenamide, 3-phenyl-N-(2-phenylethyl)-, (2E)-

Cat. No. B181798
M. Wt: 251.32 g/mol
InChI Key: BOSUEWCVNFFBGV-UHFFFAOYSA-N
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Description

“2-Propenamide, 3-phenyl-N-(2-phenylethyl)-, (2E)-” is a chemical compound with the molecular formula C17H17NO . It is also known as N-Phenethylcinnamamide .


Molecular Structure Analysis

The molecular weight of “2-Propenamide, 3-phenyl-N-(2-phenylethyl)-, (2E)-” is 251.32298 . The structure is available as a 2D Mol file .


Physical And Chemical Properties Analysis

The melting point of “2-Propenamide, 3-phenyl-N-(2-phenylethyl)-, (2E)-” is 126-127 °C . The predicted boiling point is 477.4±38.0 °C . The predicted density is 1.092±0.06 g/cm3 .

Scientific Research Applications

HDAC Inhibitory Activity

2-Propenamide derivatives like N-hydroxy-3-phenyl-2-propenamides have been studied extensively for their potential as inhibitors of human histone deacetylase (HDAC). These compounds have been observed to possess potent enzyme inhibitory activities and demonstrated significant antitumor activity in xenograft models, making them candidates for clinical trials in cancer treatment (Remiszewski et al., 2003).

Luminescent Properties

The compound's crystal modifications, such as N-butyl-2-cyano-3-[4-(dimethylamino)phenyl]-2-propenamide, demonstrate unique luminescent properties. Studies involving X-ray diffraction and spectral-luminescence methods have provided insights into the relationship between the structure of these compounds and their color of luminescence, opening doors to potential applications in optical materials (Mikhlina et al., 2013).

Solubility and Thermodynamic Properties

The solubility and thermodynamic properties of similar compounds like 2-cyano-3-[5-(phenyl)-2-furyl]-2-propenamide have been analyzed in various organic solvents. Understanding these properties is crucial for their application in different chemical processes, including pharmaceutical and material sciences (Sobechko et al., 2017).

properties

IUPAC Name

3-phenyl-N-(2-phenylethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c19-17(12-11-15-7-3-1-4-8-15)18-14-13-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSUEWCVNFFBGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenethyl-3-phenylprop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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